6-Bromo-2,3-dichlorobenzoic acid
Overview
Description
6-Bromo-2,3-dichlorobenzoic acid is a chemical compound with the molecular formula C7H3BrCl2O2 . It has a molecular weight of 269.91 .
Synthesis Analysis
The synthesis of 6-Bromo-2,3-dichlorobenzoic acid involves a chlorination reaction of 2-bromobenzoic acid in chlorosulfonic acid or concentrated sulfuric acid . This reaction yields 2-bromo-3,6-dichlorobenzoic acid .Molecular Structure Analysis
The InChI code for 6-Bromo-2,3-dichlorobenzoic acid is 1S/C7H3BrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-2,3-dichlorobenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Environmental Impacts and Analysis
Brominated and chlorinated compounds, including those structurally related to 6-Bromo-2,3-dichlorobenzoic acid, have been extensively studied for their environmental persistence and toxicity. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) share similar toxicity profiles with their chlorinated homologs, suggesting that 6-Bromo-2,3-dichlorobenzoic acid could pose similar environmental and health risks. The increasing use of brominated flame retardants has raised concerns about the potential increase in human and wildlife exposure to these compounds (Birnbaum, Staskal, & Diliberto, 2003).
Chemical and Material Science Applications
The review of acid activation of clays, including bentonites, with hydrochloric or sulfuric acid to obtain materials with enhanced surface properties, suggests a potential area of application for 6-Bromo-2,3-dichlorobenzoic acid in modifying material properties for new applications. Such acid treatments lead to partly dissolved materials with new or improved functionalities, relevant in environmental applications and the development of clay-polymer nanocomposites (Komadel, 2016).
Toxicity and Health Concerns
The toxicity of brominated and chlorinated compounds, analogous to 6-Bromo-2,3-dichlorobenzoic acid, has been a subject of concern. These compounds have been linked to multiple organ toxicities and pose potential health risks similar to or even more severe than their chlorinated counterparts. This highlights the necessity for further toxicological studies to assess the safety and environmental impact of such chemicals, including 6-Bromo-2,3-dichlorobenzoic acid and its derivatives (Wang et al., 2019).
Safety And Hazards
The compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-bromo-2,3-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULGWZUQJZGXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652170 | |
Record name | 6-Bromo-2,3-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichlorobenzoic acid | |
CAS RN |
887584-64-7 | |
Record name | 6-Bromo-2,3-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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